

# PFDA immunotoxicity comparison alternative PFAS

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## Compound Focus: Perfluorodecanoic acid

CAS No.: 335-76-2

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## Comparative Immunotoxicity of PFAS

PFAS Compound	Chain Length / Type	Key Immunotoxicity Findings	Experimental Models
PFDA (Perfluorodecanoic acid)	Long-chain	- Associated with decreased antibody response to vaccines.	
	[1]		
		<ul style="list-style-type: none"><li>• Considered a potent immunotoxicant.   Epidemiological studies. [1]     <b>PFOS, PFOA, PFNA</b>   Long-chain   - Suppress antibody production (IgG, IgM).</li><li>• Impair dendritic cell maturation (reduced CD83, CD86, HLA-DR).</li><li>• Effects are concentration-dependent. [2]   Human PBMCs, THP-1 derived dendritic cells (in vitro). [2]     <b>PFHxS, PFBS, PFHxA, PFBA</b>   Short-chain   - Show modest to intermediate immunomodulatory activity. [2]</li><li>• Subtle immunosuppressive trends observed, particularly in female donors. [2]   Human PBMCs, THP-1 derived dendritic cells (in vitro). [2]     <b>TFA</b> (Trifluoroacetic acid)   Ultra-short-chain   - Reduces antibody production at levels comparable to PFOS, indicating chain length alone is not a reliable predictor of toxicity. [2]   Human PBMCs (in vitro). [2]     <b>PFOA, PFHxS</b>   Long-chain   - Increase bacterial load in zebrafish embryos, indicating suppressed innate immune function. [3]   Zebrafish embryo infection model (in vivo). [3]     <b>HFPO-DA (GenX), PFECHS</b>   Alternative/Polymer   - Cause oxidative stress, reduce immune cell numbers, and dysregulate immune-related genes in zebrafish.</li></ul>	
	[4]		

- Exhibit immunotoxicity comparable to or greater than legacy PFAS like PFOA and PFOS in some models. [4] | Zebrafish larvae (in vivo), molecular docking. [4] | | **PFMOBA** | Alternative/Perfluoroether | - Decreased numbers of B cells and Natural Killer (NK) cells in mice. [5] | Mouse model (in vivo). [5] | | **PTFE** (Polytetrafluoroethylene) | Polymer | - No suppressive effects observed.
  - Increased antibody release in female donors, suggesting possible sex-dependent immunostimulation. [2] | Human PBMCs (in vitro). [2] |
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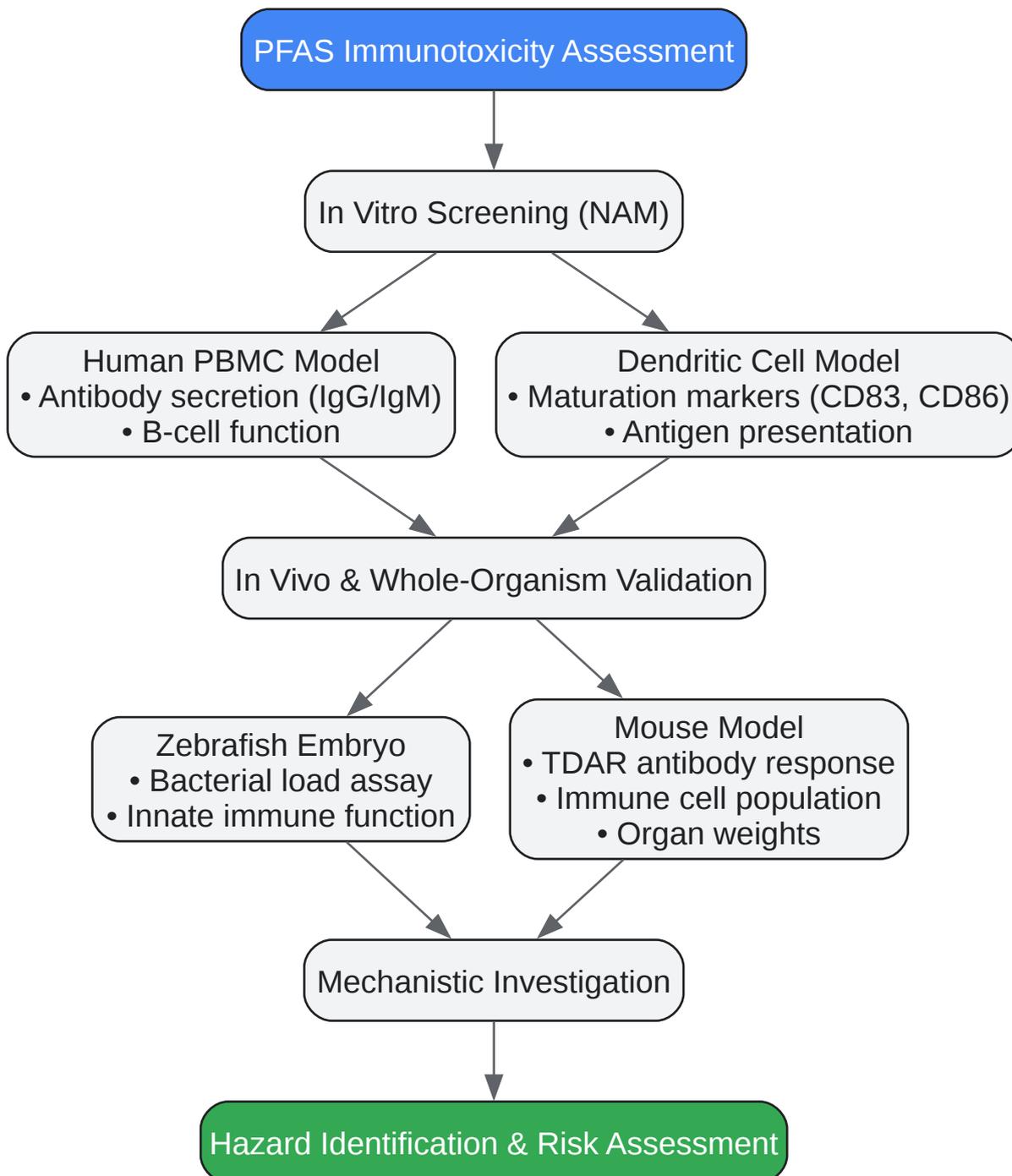
## Key Experimental Models and Protocols

Researchers use a variety of methods to evaluate PFAS immunotoxicity. Here are details of some key protocols from the search results:

- **Human In Vitro Models (New Approach Methodologies - NAMs):**
  - **Model System:** Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors and THP-1 cell line-derived dendritic cells (DCs). [2]
  - **Endpoint Measurements:**
    - **Antibody Secretion:** PBMCs are stimulated to measure the production of IgG and IgM antibodies, often using ELISA. Suppression indicates impaired adaptive immune function. [2]
    - **Dendritic Cell Maturation:** THP-1-derived DCs are exposed to PFAS. The expression of surface markers (CD83, CD86, HLA-DR) is measured via flow cytometry. Reduced expression suggests an impaired ability to activate T-cells. [2]
  - **Dosing:** A range of environmentally and occupationally relevant concentrations are tested to establish concentration-response relationships. [2]
- **Zebrafish Embryo Model (Whole Organism NAM):**
  - **Model System:** Dechorionated zebrafish embryos at 24 hours post-fertilization. [3]
  - **Infection Challenge:** Embryos are infected with fluorescent *M. marinum* bacteria via caudal vein injection. [3]
  - **PFAS Exposure & Endpoint:** Embryos are exposed to PFAS for 96 hours. The integrated fluorescence intensity within each embryo is measured and used as a proxy for bacterial load. A significant increase in fluorescence compared to vehicle-treated controls indicates immunosuppression. [3]
- **Mouse Model (In Vivo):**
  - **Model System:** Adult male and female C57BL/6 mice. [5]

- **Exposure Regimen:** Oral exposure (e.g., by gavage) to specific PFAS doses once daily for 28-30 days. [5]
- **Endpoint Measurements:**
  - **Lymphoid Organ Weights:** Weights of the spleen and thymus are recorded. [5]
  - **Immunophenotyping:** Splenocytes are analyzed by flow cytometry to quantify specific immune cell populations (B cells, T cells, NK cells). [5]
  - **Functional Assays:** T cell-dependent antibody response (TDAR) is measured by injecting an antigen like Keyhole Limpet Hemocyanin (KLH) and subsequently measuring antigen-specific IgM and IgG levels in serum. [5]

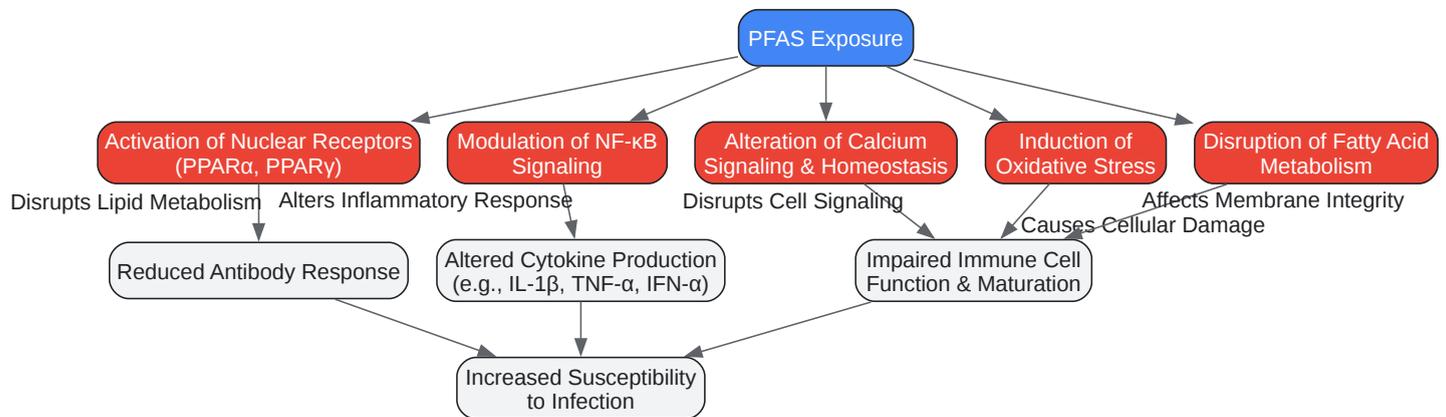
The following diagram illustrates the logical workflow for an immunotoxicity assessment that integrates these models.



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## Molecular Mechanisms of Immunotoxicity

The immunotoxic effects of PFAS, including PFDA, are thought to arise from several key molecular disruptions. The following diagram maps the primary signaling pathways involved.



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The mechanisms illustrated above are supported by experimental evidence:

- **PPAR Activation:** PFAS like PFOA and PFOS activate PPARα, which disrupts lipid metabolism and is linked to hepatotoxicity and altered immune function. [6] This pathway is also relevant for PFDA.
- **NF-κB Signaling:** PFOS has been shown to disturb immunomodulatory functions via NF-κB signaling in the liver of zebrafish. [4] Modulation of this pathway can dysregulate the production of cytokines like IL-1β and TNF-α. [4]
- **Oxidative Stress:** Exposure to legacy and alternative PFAS (PFOA, PFOS, HFPO-DA, PFECHS) induces the excessive production of reactive oxygen species (ROS), leading to oxidative damage in immune cells. [4]
- **Calcium Signaling:** Alteration of calcium signaling and homeostasis in immune cells is identified as a potential mechanism for PFAS-induced immunotoxicity. [1]

## Key Takeaways for Researchers

- **Potency of PFDA:** Regulatory bodies like ATSDR recognize PFDA, alongside PFOA and PFOS, as being associated with a decreased antibody response to vaccines in humans, marking it as a

compound of significant concern. [1]

- **Beyond Chain Length:** While long-chain PFAS are generally more potent, the immunotoxic potential cannot be predicted by chain length alone. Some short-chain (PFHxS) and even ultra-short-chain (TFA) compounds can exhibit significant immunosuppressive effects. [2] [3]
- **Alternatives Are Not Innocuous:** Many emerging and alternative PFAS, such as HFPO-DA (GenX) and PFECHS, demonstrate immunotoxicity that is comparable to, and in some cases may exceed, that of the legacy compounds they replace. [4]
- **Sex-Specific Effects:** Some studies note subtle immunosuppressive or immunostimulatory trends in female donors, suggesting that sex-dependent responses must be considered in risk assessment. [2]

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